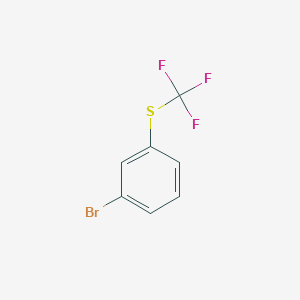

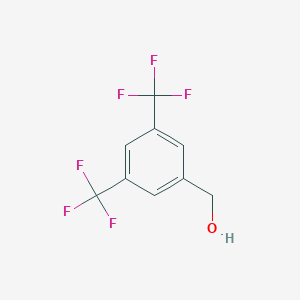

3-(Trifluoromethylthio)bromobenzene

説明

3-(Trifluoromethylthio)bromobenzene is a compound that is part of a broader class of trifluoromethylthiolated arenes. These compounds are characterized by the presence of a trifluoromethylthio group attached to an aromatic benzene ring. The trifluoromethylthio group is of particular interest due to its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of aryl trifluoromethyl ethers and trifluoromethylthiolated arenes, such as 3-(Trifluoromethylthio)bromobenzene, can be achieved through a new strategy that combines O-carboxydifluoromethylation of phenols with subsequent decarboxylative fluorination . This method utilizes accessible and inexpensive reagents, making it practical for the O-trifluoromethylation of phenols. The synthesis process has been demonstrated to be effective in the preparation of plant-growth regulators like Flurprimidol, indicating its utility in producing functionalized compounds .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related molecules, such as 1-bromo-3-fluorobenzene, have been studied using FT-IR and FT-Raman spectroscopy, as well as DFT calculations . These studies provide insights into the influence of substituents like bromine and fluorine on the geometry and vibrational modes of the benzene ring. Although not directly about 3-(Trifluoromethylthio)bromobenzene, this research can be extrapolated to understand the structural properties of similar trifluoromethylthiolated arenes .

Chemical Reactions Analysis

The electrochemical fluorination of trifluoromethylbenzenes has been explored, revealing that various fluorinated products can be obtained through this process . While the study does not directly address 3-(Trifluoromethylthio)bromobenzene, it provides valuable information on the reactivity of trifluoromethyl groups in aromatic compounds under electrochemical conditions . Additionally, the formation of tris(polyfluorophenyl)thallium(III) compounds by reaction with metal polyfluorobenzenesulfinates indicates the potential for diverse chemical transformations involving polyfluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethylthio)bromobenzene can be inferred from studies on related compounds. For instance, the thermal stability of 1,3,5-trifluorobenzene as an electrolyte additive suggests that trifluoromethylated benzenes have high thermal stability . This property could be relevant for 3-(Trifluoromethylthio)bromobenzene as well, potentially affecting its applications in various fields, including materials science and battery technology .

科学的研究の応用

Environmental Impact and Analytical Chemistry

Recent studies have highlighted the importance of brominated compounds, including those similar in structure to 3-(Trifluoromethylthio)bromobenzene, in environmental chemistry. These compounds are noted for their occurrence in indoor air, dust, and consumer goods due to their use as flame retardants. The increasing application of novel brominated flame retardants (NBFRs) necessitates research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for many NBFRs, indicating a need for enhanced analytical methods and further study on their environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Synthesis and Catalysis

The compound's utility in organic synthesis, particularly in reactions involving fluoroalkylation, is of significant interest. The review by Song et al. (2018) discusses the advancement of fluoroalkylation reactions in aqueous media, highlighting the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly methods for incorporating fluorinated groups, such as trifluoromethylthiolation, into molecules underscores the critical role of compounds like 3-(Trifluoromethylthio)bromobenzene in modern organic synthesis (Song, Han, Zhao, & Zhang, 2018).

Environmental Chemistry and Atmospheric Science

The review on air-sea flux of bromoform by Quack and Wallace (2003) sheds light on the significance of brominated compounds in atmospheric chemistry. Although the specific focus is on bromoform, the mechanisms and environmental behaviors discussed are relevant to understanding the broader implications of brominated compounds, including those related to 3-(Trifluoromethylthio)bromobenzene, in contributing to atmospheric organic bromine levels and their subsequent effects on tropospheric and lower stratospheric chemistry (Quack & Wallace, 2003).

Advanced Materials and Nanotechnology

In the field of materials science, the synthesis and functionalization of polymers and nanomaterials are areas where 3-(Trifluoromethylthio)bromobenzene can contribute significantly. Mukhtar et al. (2020) discuss the development of nitrogen-doped porous polymers for CO2 capture, highlighting the role of brominated and fluorinated compounds in enhancing the materials' efficiency and stability for environmental applications (Mukhtar et al., 2020).

Safety And Hazards

The safety data sheet for “3-(Trifluoromethylthio)bromobenzene” indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

特性

IUPAC Name |

1-bromo-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHXBVBNFOHXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371307 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)bromobenzene | |

CAS RN |

2252-45-1 | |

| Record name | 1-Bromo-3-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)